molecular formula C7H15Cl2N B032589 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride CAS No. 56824-22-7

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride

Cat. No.: B032589
CAS No.: 56824-22-7
M. Wt: 184.1 g/mol
InChI Key: KCQMALZNENFGKK-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-chloroethyl group and a methyl group, forming a hydrochloride salt. It is known for its reactivity and utility as an intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride typically involves the reaction of 1-methylpyrrolidine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-60°C) are maintained to ensure optimal reaction rates.

    Catalysts: Organic acids or bases may be used to facilitate the reaction.

    Solvents: Common solvents include ethanol or methanol to dissolve the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: Ethanolamine and hydrogen chloride are commonly used as starting materials.

    Reaction Vessels: Large-scale reactors equipped with temperature control and stirring mechanisms.

    Purification: The product is purified through crystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted pyrrolidine derivatives.

    Oxidation Products: Oxidized forms of the pyrrolidine ring.

    Reduction Products: Reduced derivatives with modified functional groups.

Scientific Research Applications

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride involves its interaction with molecular targets, leading to various biochemical effects. The compound can:

    Alkylate DNA: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.

    Inhibit Enzymes: The compound can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways.

    Disrupt Cellular Processes: By interacting with cellular components, it can disrupt normal cellular functions and induce cytotoxic effects.

Comparison with Similar Compounds

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride can be compared with other similar compounds, such as:

    Bis(2-chloroethyl)methylamine (HN2): Known for its use as a chemotherapeutic agent.

    2-Chloroethanol: A simpler compound with similar reactivity but different applications.

    Nitrogen Mustards: A class of compounds with similar alkylating properties used in cancer treatment.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the chloroethyl group with the stability of the pyrrolidine ring. This makes it a valuable intermediate in various chemical syntheses and a subject of interest in scientific research.

Properties

IUPAC Name

2-(2-chloroethyl)-1-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQMALZNENFGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972261
Record name 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1)
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Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56824-22-7
Record name Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56824-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride
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